Calculated Lipophilicity (clogP) Comparison: Ethyl Ester vs. Amide Analog Determines Membrane Partitioning Propensity
The target compound (ethyl ester) exhibits a calculated logP (clogP) of 3.77, which is 0.18 log units higher than its direct amide analog 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207008-06-7, clogP 3.59) [1][2]. This difference, while modest in absolute terms, reflects the replacement of the polar primary amide group (-CONH2) with an ethyl ester (-COOEt), which eliminates hydrogen bond donor capacity (HBD: 0 vs. 1 for the amide, if the amide NH2 is considered) and reduces topological polar surface area (TPSA: 42.31 Ų for ester vs. approximately 55–75 Ų estimated for the amide) [1]. In contrast, the unsubstituted diphenyl analog ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate (CAS 1207039-87-9) shows a higher clogP of 4.14, likely due to the absence of the two p-methyl groups that contribute polarizable surface area [3]. These differences are relevant because logP shifts of ≥0.5 units are generally considered significant for membrane permeability and tissue distribution in the context of lead optimization [4].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.77 (C21H22N2O2S, MW 366.49, TPSA 42.31 Ų) |
| Comparator Or Baseline | Amide analog (CAS 1207008-06-7): clogP = 3.59 (C19H19N3OS, MW 337.45, TPSA 37.61 Ų). Diphenyl analog (CAS 1207039-87-9): clogP = 4.14 (C19H18N2O2S, MW 338.43, TPSA 46.34 Ų) |
| Quantified Difference | Target vs. amide analog: ΔclogP = +0.18; Target vs. diphenyl analog: ΔclogP = -0.37 |
| Conditions | Calculated using the same computational method (clogP algorithm) as reported in the ECBD / sildrug database |
Why This Matters
The intermediate lipophilicity of the target compound (clogP 3.77), situated between the more polar amide analog and the more lipophilic unsubstituted diphenyl analog, offers a distinct balance of membrane permeability and aqueous solubility that may be advantageous in cell-based screening campaigns where both properties are critical.
- [1] European Chemical Biology Database (ECBD). EOS18774. C21H22N2O2S, MW 366.49, clogP 3.77, TPSA 42.31, HBA 4, HBD 0, RB 6. View Source
- [2] Sildrug/ECBD. Compound with formula C19H19N3OS (amide analog). MW 337.45, clogP 3.59, TPSA 37.61, HBA 4, HBD 0, RB 2. View Source
- [3] Sildrug/ECBD. Compound with formula C19H18N2O2S (diphenyl analog). MW 338.43, clogP 4.14, TPSA 46.34, HBA 4, HBD 0, RB 7. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General principle: ΔlogP ≥ 0.5 considered meaningful for ADME property differentiation. View Source
